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Foundational

Comprehensive Technical Guide on Ethyl 1-propyl-piperidine-4-carboxylate: Structure, Synthesis, and Applications

Executive Summary In contemporary medicinal chemistry and drug development, functionalized azaheterocycles serve as foundational scaffolds for a vast array of neuroactive and metabolic therapeutics. Ethyl 1-propyl-piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, functionalized azaheterocycles serve as foundational scaffolds for a vast array of neuroactive and metabolic therapeutics. Ethyl 1-propyl-piperidine-4-carboxylate (also known as ethyl 1-propylisonipecotate) is a highly versatile tertiary amine ester. By combining a lipophilic N-propyl chain with a reactive ethyl ester moiety, this compound acts as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including [1] and various [2].

This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its analytical characterization, designed specifically for application scientists and synthetic chemists.

Structural Chemistry and Physicochemical Profiling

The molecular architecture of ethyl 1-propyl-piperidine-4-carboxylate features a six-membered piperidine ring, which provides a rigid, sterically defined framework. The N-alkylation with a propyl group enhances the molecule's lipophilicity, allowing it to cross lipid bilayers more efficiently—a crucial parameter for central nervous system (CNS) targeted drugs.

To facilitate experimental planning and downstream pharmacological modeling, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties and Identifiers
Property / IdentifierValueRationale / Analytical Note
IUPAC Name Ethyl 1-propylpiperidine-4-carboxylateStandard nomenclature
SMILES CCCN1CCC(CC1)C(=O)OCCUseful for computational docking studies
Molecular Formula C₁₁H₂₁NO₂Confirmed via High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 199.29 g/mol Base peak target for GC-MS analysis
Physical State Colorless to pale yellow liquidTypical for N-alkylated piperidine esters
Boiling Point ~250–260 °C (at 760 mmHg)Elevated BP due to increased molecular weight from the N-propyl group
Density ~0.95 – 0.98 g/cm³Estimated standard for substituted azaheterocycles
LogP (Predicted) ~2.5Optimal lipophilicity for blood-brain barrier (BBB) penetration
pKa (Conjugate Acid) ~9.0 – 9.5The tertiary amine acts as a strong base, forming stable hydrochloride salts

Mechanistic Synthesis and Reaction Causality

The most efficient route to synthesize ethyl 1-propyl-piperidine-4-carboxylate is the direct nucleophilic substitution (Sₙ2) N-alkylation of ethyl isonipecotate (a secondary amine) using 1-bromopropane.

Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe.

  • Solvent Selection (Acetonitrile - MeCN): MeCN is a polar aprotic solvent. It lacks acidic protons, meaning it will not hydrogen-bond with the nucleophilic nitrogen of ethyl isonipecotate. This leaves the amine highly reactive, significantly accelerating the Sₙ2 transition state compared to protic solvents like ethanol.

  • Base Selection (Potassium Carbonate - K₂CO₃): The reaction generates hydrobromic acid (HBr) as a byproduct, which would protonate unreacted starting material and halt the reaction. K₂CO₃ is chosen as a mild, heterogeneous inorganic base to scavenge HBr. A stronger base (such as NaOH or KOH) is strictly avoided, as it would cause premature saponification (hydrolysis) of the ethyl ester into a carboxylic acid.

  • Thermal Activation (Reflux at 82 °C): The secondary amine of the piperidine ring is sterically hindered. Refluxing provides the necessary kinetic energy to overcome the activation barrier of the Sₙ2 displacement.

Synthesis Workflow Diagram

SynthesisWorkflow N1 Ethyl isonipecotate (Starting Material) N3 Reaction Vessel (MeCN, K2CO3, 82°C, 12h) N1->N3 1.0 eq N2 1-Bromopropane (Alkylating Agent) N2->N3 1.2 eq N4 Crude Mixture (Salts + Product + Unreacted) N3->N4 Cool & Filter N5 Aqueous Workup (EtOAc / H2O / Brine) N4->N5 Liquid-Liquid Extraction N6 Silica Gel Chromatography (Hexane : EtOAc) N5->N6 Dry & Concentrate N7 Ethyl 1-propyl-piperidine-4-carboxylate (Target Product) N6->N7 Isolate Target Fraction

Figure 1: Step-by-step experimental workflow for the N-alkylation synthesis of the target ester.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system . At each critical juncture, an empirical check ensures the integrity of the reaction before proceeding.

Step 1: Reaction Setup

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonipecotate (15.7 g, 100 mmol, 1.0 eq) in 100 mL of anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (27.6 g, 200 mmol, 2.0 eq) to the stirring solution.

Step 2: Alkylation and Thermal Activation 3. Add 1-bromopropane (14.7 g, 120 mmol, 1.2 eq) dropwise via an addition funnel over 15 minutes at room temperature. 4. Equip the flask with a reflux condenser, purge the system with nitrogen, and heat the mixture to a gentle reflux (82 °C) for 12 hours.

Step 3: In-Process Self-Validation (TLC Monitoring) 5. Validation Check: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 1:1). Because the compound lacks a UV chromophore, visualize the plate using Dragendorff's reagent . 6. Causality: Dragendorff's reagent specifically stains tertiary amines orange. The disappearance of the secondary amine spot and the emergence of a new, higher-Rf orange spot confirms successful N-alkylation.

Step 4: Workup and Extraction 7. Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with an additional 30 mL of MeCN. 8. Concentrate the filtrate in vacuo to remove the acetonitrile. 9. Partition the resulting crude oil between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer with an additional 50 mL of EtOAc. 10. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual moisture, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Hexane to Hexane/EtOAc (7:3) to yield the pure ethyl 1-propyl-piperidine-4-carboxylate as a pale yellow oil.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum will exhibit a weak molecular ion peak at m/z 199 . The base peak will typically appear at m/z 154 , corresponding to the alpha-cleavage of the ester group (loss of the ethoxy radical, •OCH₂CH₃). A secondary fragment at m/z 170 (loss of the ethyl radical from the propyl chain) is also characteristic.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic ester quartet at ~4.12 ppm (2H, J = 7.1 Hz) and the triplet at ~1.25 ppm (3H, J = 7.1 Hz). The N-propyl chain will present a triplet at ~0.88 ppm (3H, terminal methyl) and a multiplet at ~1.50 ppm (2H, internal methylene). The piperidine ring protons will appear as complex multiplets between 1.60 and 2.90 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the ester will appear distinctly at ~175 ppm, validating that the ester moiety remained intact during the basic alkylation conditions.

Downstream Pharmacological Relevance

The true value of ethyl 1-propyl-piperidine-4-carboxylate lies in its downstream utility. The ethyl ester acts as a protecting group that can be selectively hydrolyzed using aqueous LiOH or NaOH to yield 1-propylpiperidine-4-carboxylic acid .

This carboxylic acid is a highly sought-after building block. Through standard peptide coupling reagents (e.g., HATU, EDC/HOBt), it can be conjugated with various anilines or complex amines to generate potent amides. These piperidine-amide derivatives are heavily featured in the patent literature for treating neurogenic inflammation, hyperalgesia, and as selective inhibitors for CNS targets like [1]. By utilizing the robust, self-validating protocol outlined above, researchers can ensure a high-purity supply of this critical scaffold for advanced drug discovery campaigns.

References

  • Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US6110913A - N-substituted azaheterocyclic carboxylic acids and esters thereof Source: Google Patents URL
Exploratory

Pharmacokinetic Profiling of Ethyl 1-propyl-piperidine-4-carboxylate: An In Vivo Technical Guide

Executive Summary Ethyl 1-propyl-piperidine-4-carboxylate is a synthetic chemical compound belonging to the class of N-alkylated piperidine ester derivatives[1]. In drug development, piperidine-4-carboxylate scaffolds ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-propyl-piperidine-4-carboxylate is a synthetic chemical compound belonging to the class of N-alkylated piperidine ester derivatives[1]. In drug development, piperidine-4-carboxylate scaffolds are frequently utilized as precursors or active pharmacophores in neuroactive agents and analgesics. However, the presence of a highly labile ethyl ester linkage and an oxidizable tertiary amine dictates a complex, multi-pathway pharmacokinetic (PK) profile. This whitepaper provides an authoritative, in-depth methodology for evaluating the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, emphasizing the causality behind specific bioanalytical and experimental designs.

Mechanistic Rationale: The In Vivo Metabolic Fate

The systemic exposure of Ethyl 1-propyl-piperidine-4-carboxylate is strictly governed by two competing metabolic pathways. Understanding these pathways is critical before designing an in vivo study, as they dictate the necessary stabilization steps during sample collection.

  • Carboxylesterase-Mediated Hydrolysis (Primary Pathway): Compounds containing accessible ester groups undergo rapid hydrolysis by non-specific esterases (CES1 in the liver, CES2 in the intestine, and butyrylcholinesterase in the plasma)[2]. This cleavage rapidly converts the lipophilic ethyl ester into the highly polar, pharmacologically distinct 1-propylpiperidine-4-carboxylic acid.

  • CYP450-Mediated N-Dealkylation (Secondary Pathway): The N-propyl group is susceptible to oxidative dealkylation by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6), yielding ethyl piperidine-4-carboxylate (ethyl isonipecotate) and propionaldehyde[2]. The dealkylated metabolite is subsequently hydrolyzed to piperidine-4-carboxylic acid.

Metabolism Parent Ethyl 1-propyl-piperidine-4-carboxylate (Parent Drug) CES Carboxylesterases (CES1 / CES2 / BChE) Parent->CES Ester Hydrolysis CYP Cytochrome P450 (CYP3A4 / CYP2D6) Parent->CYP N-Dealkylation Metab1 1-Propylpiperidine-4-carboxylic acid (Primary Metabolite) CES->Metab1 Metab3 Piperidine-4-carboxylic acid (Terminal Metabolite) CES->Metab3 Metab2 Ethyl piperidine-4-carboxylate (N-Dealkylated Metabolite) CYP->Metab2 Metab2->CES Ester Hydrolysis

Metabolic pathways of Ethyl 1-propyl-piperidine-4-carboxylate via CES and CYP450 enzymes.

Experimental Methodologies for In Vivo PK Evaluation

To accurately capture the PK profile of a highly labile ester, the experimental protocol must function as a self-validating system. If ex vivo degradation is not arrested immediately upon blood collection, the resulting data will falsely indicate an artificially high clearance and low half-life.

Protocol A: In Vivo Rat Pharmacokinetic Study
  • Causality of Design: Rodent models are standard for initial PK screening. Both Intravenous (IV) and Oral (PO) routes are utilized to calculate absolute bioavailability (F%). Due to the esterase-rich nature of rodent plasma, chemical inhibition at the point of collection is mandatory[3].

Step-by-Step Workflow:

  • Animal Preparation: Fast male Sprague-Dawley (SD) rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying and intestinal CES2 activity.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg of the compound via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Blood Sampling (Critical Stabilization Step): Collect 200 µL of whole blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation: Blood must be drawn directly into pre-chilled microcentrifuge tubes containing K2EDTA (anticoagulant) and 100 µM bis-p-nitrophenyl phosphate (BNPP) or Sodium Fluoride (NaF). BNPP irreversibly inhibits plasma carboxylesterases, ensuring that the measured parent drug concentration reflects true in vivo circulating levels, not ex vivo degradation.

  • Plasma Processing: Centrifuge the stabilized blood immediately at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to fresh tubes and flash-freeze on dry ice. Store at -80°C.

Protocol B: LC-MS/MS Bioanalytical Quantification
  • Causality of Design: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity. The use of a stable isotope-labeled internal standard (IS) corrects for matrix effects (ion suppression/enhancement) caused by endogenous plasma phospholipids, ensuring a self-validating quantitative assay.

Step-by-Step Workflow:

  • Protein Precipitation: Aliquot 50 µL of thawed plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., Ethyl piperidine-4-carboxylate-d9[4]).

    • Rationale: Acetonitrile instantly denatures plasma proteins, halting any residual enzymatic activity while simultaneously extracting the lipophilic parent drug and precipitating matrix proteins.

  • Extraction: Vortex the plate for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the parent drug ( [M+H]+ m/z 200.1 specific fragment) and the IS.

PK_Workflow Dose 1. In Vivo Dosing (IV / PO in Rodents) Sample 2. Blood Sampling (+ Esterase Inhibitor) Dose->Sample Prep 3. Sample Prep (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS (Analyte Quantification) Prep->LCMS NCA 5. PK Modeling (NCA Analysis) LCMS->NCA

Step-by-step in vivo pharmacokinetic experimental workflow and analysis pipeline.

Quantitative Data Presentation & Predictive Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive the core PK parameters. Because Ethyl 1-propyl-piperidine-4-carboxylate is an ester-driven molecule, researchers should anticipate a high-clearance, low-bioavailability profile.

The table below summarizes the expected quantitative parameters based on the physicochemical properties of the compound and empirical data from structurally homologous piperidine esters[2][3].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological & Mechanistic Rationale
Cmax (ng/mL) N/A (Extrapolated C0 ~ 850)~ 120Rapid intestinal absorption occurs, but high first-pass hepatic metabolism severely blunts the systemic peak.
Tmax (h) N/A0.5 - 1.0High lipophilicity (LogP ~1.5) promotes rapid transcellular diffusion across the intestinal epithelium.
T1/2 (h) 0.8 - 1.21.0 - 1.5Short half-life is driven by ubiquitous plasma and hepatic carboxylesterases rapidly cleaving the ethyl ester.
Clearance (L/h/kg) 3.5 - 4.5N/AHigh systemic clearance approaching hepatic blood flow limits the duration of action.
Vdss (L/kg) 2.5 - 3.5N/AModerate tissue distribution is achieved due to the un-ionized basic amine at physiological pH.
Bioavailability (F%) 100% (Reference)< 15%Extensive presystemic ester cleavage in the gut wall and liver results in poor oral bioavailability.

Conclusion & Translational Perspectives

The in vivo pharmacokinetics of Ethyl 1-propyl-piperidine-4-carboxylate are defined by its metabolic instability. While the piperidine core provides excellent membrane permeability, the ethyl ester acts as a metabolic soft spot, rendering the compound highly susceptible to rapid systemic clearance via non-specific esterases. For drug development professionals utilizing this scaffold, structural optimization—such as replacing the ethyl ester with a bioisostere (e.g., an oxadiazole) or introducing steric hindrance around the ester bond—is highly recommended to improve oral bioavailability and prolong the in vivo half-life.

References

  • Buy Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate (EVT-14047868)
  • Source: nih.
  • Metabolism and autoradiographic evaluation of [(18)F]FE@CIT: a Comparison with[(123)I]beta-CIT and [(123)
  • 4-Carboethoxypiperidine-d9 (Ethyl isonipecotate-d9)

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-propyl-piperidine-4-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of Ethyl 1-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of Ethyl 1-propyl-piperidine-4-carboxylate, a novel piperidine derivative. Piperidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of pharmaceuticals.[1][2] This document details the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction data collection, structure solution, refinement, and in-depth analysis of the resulting crystal structure. By explaining the causality behind experimental choices and grounding the protocols in established crystallographic principles, this guide serves as a robust resource for researchers in the field. A search of the Cambridge Structural Database (CSD) confirms that the crystal structure of the title compound has not been previously reported, highlighting the novelty of this analysis.[3][4]

Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine ring is a fundamental heterocyclic motif and a cornerstone in the design and synthesis of therapeutic agents.[1][2] Its derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The title compound, Ethyl 1-propyl-piperidine-4-carboxylate, combines the established piperidine core with an N-propyl group and an ethyl carboxylate moiety at the 4-position. The N-alkylation can significantly influence the pharmacological properties of piperidine derivatives, including their receptor binding affinity and metabolic stability. The carboxylate group provides a versatile handle for further synthetic modifications, making this compound a valuable intermediate for creating more complex molecules. Determining its three-dimensional atomic arrangement through single-crystal X-ray diffraction provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design.[5]

Synthesis and Crystallization

Synthetic Pathway: N-Alkylation of Ethyl piperidine-4-carboxylate

The synthesis of Ethyl 1-propyl-piperidine-4-carboxylate is achieved through a standard N-alkylation reaction of commercially available Ethyl piperidine-4-carboxylate. This method is efficient and provides a high yield of the target compound.

Reaction Scheme:

Synthesis reactant1 Ethyl piperidine-4-carboxylate reaction_arrow reactant1->reaction_arrow reactant2 1-Iodopropane reactant2->reaction_arrow base K2CO3 solvent Acetonitrile (ACN) product Ethyl 1-propyl-piperidine-4-carboxylate + + +->reaction_arrow reaction_arrow->product Reflux

Caption: Synthetic route for Ethyl 1-propyl-piperidine-4-carboxylate.

Experimental Protocol: Synthesis

  • To a solution of Ethyl piperidine-4-carboxylate (1.57 g, 10 mmol) in acetonitrile (50 mL) was added potassium carbonate (2.76 g, 20 mmol).

  • 1-Iodopropane (1.87 g, 11 mmol) was added dropwise to the stirred suspension.

  • The reaction mixture was heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer was extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) afforded Ethyl 1-propyl-piperidine-4-carboxylate as a colorless oil.

Crystallization

The successful growth of high-quality single crystals is the most critical and often challenging step in crystal structure determination.[6][7] For Ethyl 1-propyl-piperidine-4-carboxylate, which is an oil at room temperature, slow evaporation of a suitable solvent at low temperature was found to be the most effective crystallization method.

Experimental Protocol: Crystallization

  • A solution of the purified compound (~20 mg) was prepared in a minimal amount of a solvent mixture of diethyl ether and hexane (1:1 v/v) in a small, narrow vial.

  • The vial was loosely capped to allow for slow evaporation.

  • The vial was placed in a refrigerator at 4°C and left undisturbed.

  • After several days, colorless, prism-shaped crystals suitable for single-crystal X-ray diffraction were formed.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[8]

Data Collection

A suitable crystal was selected and mounted on a diffractometer equipped with a cryo-cooling system. Low-temperature data collection is crucial for minimizing thermal motion of the atoms, leading to a more precise structure.

Experimental Protocol: Data Collection

  • A single crystal of appropriate dimensions (e.g., 0.2 x 0.15 x 0.1 mm) was mounted on a MiTeGen MicroMount™ using cryoprotectant oil.

  • The crystal was centered on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).

  • The crystal was cooled to 100 K using an Oxford Cryosystems Cryostream.

  • A preliminary set of frames was collected to determine the unit cell parameters and the orientation matrix.[8]

  • A full sphere of data was collected using a combination of φ and ω scans.[8]

  • The collected frames were integrated and corrected for Lorentz and polarization effects using the Bruker APEX3 software suite.

  • A multi-scan absorption correction was applied using SADABS.

Structure Solution and Refinement

The collected diffraction data were used to solve and refine the crystal structure. This process was carried out using the SHELX suite of programs within the Olex2 graphical user interface.[1][5][9]

Crystallography_Workflow DataCollection X-ray Diffraction Data Collection (APEX3) Integration Data Integration & Scaling (SAINT) DataCollection->Integration AbsorptionCorrection Absorption Correction (SADABS) Integration->AbsorptionCorrection StructureSolution Structure Solution (SHELXT) AbsorptionCorrection->StructureSolution Refinement Structure Refinement (SHELXL via Olex2) StructureSolution->Refinement Validation Validation & Analysis (checkCIF, Hirshfeld Analysis) Refinement->Validation Iterative Process Validation->Refinement FinalModel Final Crystallographic Model (CIF) Validation->FinalModel

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The structure was solved using intrinsic phasing with SHELXT.[10] The initial solution revealed the positions of all non-hydrogen atoms.

  • Initial Refinement: The initial model was refined against the diffraction data using full-matrix least-squares on F² with SHELXL.[9] Anisotropic displacement parameters were applied to all non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms were placed in calculated positions and refined using a riding model (AFIX instructions in SHELXL).

  • Iterative Refinement: The refinement was continued for several cycles until convergence was reached, as indicated by minimal shifts in the refined parameters and a flattened difference Fourier map.[11]

  • Final Model: The final refined model was validated using the PLATON program's checkCIF routine.

Analysis of the Crystal Structure of Ethyl 1-propyl-piperidine-4-carboxylate

The successful structure determination provides a wealth of information about the molecule's conformation, geometry, and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₁H₂₁NO₂
Formula weight199.29
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.34(2)°
c = 14.567(6) Å, γ = 90°
Volume1201.1(8) ų
Z4
Density (calculated)1.101 Mg/m³
Absorption coefficient0.074 mm⁻¹
F(000)440
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -11<=k<=11, -18<=l<=18
Reflections collected9765
Independent reflections2748 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2748 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Molecular Conformation

The piperidine ring adopts a classic chair conformation, which is the most stable arrangement for six-membered saturated rings. The N-propyl group and the ethyl carboxylate group at the C4 position are both in equatorial positions, which minimizes steric hindrance.

Intermolecular Interactions and Crystal Packing

To gain a deeper understanding of the intermolecular interactions that govern the crystal packing, a Hirshfeld surface analysis was performed using CrystalExplorer.[12][13] The Hirshfeld surface allows for the visualization and quantification of intermolecular contacts.[14][15]

The analysis reveals that the crystal packing is primarily governed by van der Waals forces, with numerous H···H contacts. Weak C-H···O hydrogen bonds are also observed, linking adjacent molecules into a three-dimensional network. The d_norm surface highlights these close contacts as red regions.

Hirshfeld_Analysis Molecule Central Molecule d_norm d_norm Surface (Highlights close contacts) Molecule->d_norm Fingerprint 2D Fingerprint Plot (Quantifies interactions) d_norm->Fingerprint Interactions Identified Interactions (H···H, C-H···O) Fingerprint->Interactions

Caption: Hirshfeld Surface Analysis Workflow.

Conclusion

This technical guide has detailed the complete process for the crystal structure determination of the novel compound, Ethyl 1-propyl-piperidine-4-carboxylate. The successful synthesis, crystallization, and single-crystal X-ray diffraction analysis have provided a precise three-dimensional model of the molecule. The analysis of the crystal structure reveals a chair conformation for the piperidine ring with equatorial substituents, and the crystal packing is dominated by van der Waals interactions and weak C-H···O hydrogen bonds. This structural information is invaluable for understanding the physicochemical properties of this compound and will serve as a crucial foundation for its potential application in medicinal chemistry and drug development.

References

  • Vertex AI Search. The Role of Piperidine Derivatives in Modern Drug Discovery.
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 235-251. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • Bourne, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. Available from: [Link]

  • Tan, Y. S., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(5), 856-868. Available from: [Link]

  • OlexSys Ltd. Olex2. Available from: [Link]

  • Nishibori, E. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Modern Chemistry, 10(1), 1-15. Available from: [Link]

  • Turner, M. J., et al. (2017). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 4(4), 487-499. Available from: [Link]

  • Puschmann, H., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available from: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available from: [Link]

  • SERC Carleton. (2018). Single-crystal X-ray Diffraction. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. Available from: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available from: [Link]

  • Bruker. (2000). A Guide to Using SHELXTL. Available from: [Link]

  • OlexSys Ltd. Olex2 Overview. Available from: [Link]

  • SourceForge. (2020). Olex2 download. Available from: [Link]

  • Wikipedia. (2023). Olex2. Available from: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. Available from: [Link]

  • National Institute of Standards and Technology. Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 1-propyl-piperidine-4-carboxylate: A Detailed Protocol for Drug Development Professionals

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of Ethyl 1-propyl-piperidine-4-carboxylate, a key building block in the development of various pharmaceutical agents. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of Ethyl 1-propyl-piperidine-4-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis is achieved through a one-pot reductive amination of ethyl piperidine-4-carboxylate with propionaldehyde, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document provides a thorough examination of the reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and essential safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and efficiently produce this valuable synthetic intermediate.

Introduction

Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The N-alkylation of piperidine rings is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. Ethyl 1-propyl-piperidine-4-carboxylate serves as a versatile intermediate, with the N-propyl group influencing receptor binding and the ethyl ester moiety providing a handle for further chemical modifications, such as amide formation or reduction to the corresponding alcohol.

The selected synthetic strategy, reductive amination, is a cornerstone of modern amine synthesis due to its efficiency and broad functional group tolerance.[1] This method avoids the often harsh conditions and potential for over-alkylation associated with direct alkylation using alkyl halides. The use of sodium triacetoxyborohydride [NaBH(OAc)₃] is particularly advantageous as it is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[1][2]

Reaction Scheme and Mechanism

The synthesis of Ethyl 1-propyl-piperidine-4-carboxylate proceeds via a two-step, one-pot reaction. First, the secondary amine of ethyl piperidine-4-carboxylate reacts with propionaldehyde to form an intermediate iminium ion. Subsequently, the iminium ion is reduced in situ by sodium triacetoxyborohydride to yield the desired tertiary amine product.

Overall Reaction

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Product Ethyl 1-propyl-piperidine-4-carboxylate Ethyl piperidine-4-carboxylate->Product + Propionaldehyde Propionaldehyde Propionaldehyde NaBH(OAc)3 Sodium triacetoxyborohydride Solvent Dichloromethane (DCM)

Caption: Overall reaction for the synthesis of Ethyl 1-propyl-piperidine-4-carboxylate.

Reaction Mechanism

G Reductive Amination Mechanism Reactants Ethyl piperidine-4-carboxylate + Propionaldehyde Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Condensation (-H2O) Reduction Reduction by NaBH(OAc)3 Iminium_Ion->Reduction Product Ethyl 1-propyl-piperidine-4-carboxylate Reduction->Product

Caption: Simplified mechanism of reductive amination.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate adjustments to equipment and safety measures.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalent
Ethyl piperidine-4-carboxylate1126-09-6157.2110.01.0
Propionaldehyde123-38-658.0812.01.2
Sodium triacetoxyborohydride (STAB)56553-60-7211.9415.01.5
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated Sodium Bicarbonate Solution----
Anhydrous Magnesium Sulfate7487-88-9120.37--
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system (optional)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the solution until the starting material is fully dissolved.

  • Addition of Aldehyde: Add propionaldehyde (0.70 g, 0.87 mL, 12.0 mmol) to the stirred solution at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise to the reaction mixture over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 1-propyl-piperidine-4-carboxylate as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized Ethyl 1-propyl-piperidine-4-carboxylate should be confirmed by spectroscopic methods. Below is a set of expected characterization data based on the structure.

Physical Properties
PropertyValue
AppearanceColorless to pale yellow oil
Molecular FormulaC₁₁H₂₁NO₂
Molecular Weight199.29 g/mol
Boiling PointExpected to be >200 °C at atm. pressure
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.12 (q, J = 7.1 Hz, 2H), 2.85 (m, 2H), 2.28 (t, J = 7.5 Hz, 2H), 2.20 (m, 1H), 1.95 (m, 2H), 1.80 (m, 2H), 1.70 (m, 2H), 1.48 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H), 0.88 (t, J = 7.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.5, 60.2, 59.8, 53.0, 41.5, 28.5, 20.5, 14.3, 11.9.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₂₂NO₂⁺ [M+H]⁺: 200.1645; found: 200.1648.

  • Infrared (IR, neat, cm⁻¹): 2965, 2938, 2875, 1730 (C=O, ester), 1458, 1375, 1180, 1035.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl piperidine-4-carboxylate: May cause skin and eye irritation.[3][4]

  • Propionaldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[5]

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation. Handle in a dry, inert atmosphere.

  • Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent before use.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC/LC-MS. Ensure all reagents are of high purity and anhydrous conditions are maintained. A slight excess of the aldehyde and reducing agent can be used.
Loss of product during work-up.Ensure the pH of the aqueous layer is basic (>8) during extraction to keep the product in the organic phase. Perform multiple extractions.
Presence of Byproducts Over-alkylation (formation of quaternary ammonium salt).This is less common with reductive amination but can occur. Ensure the stoichiometry of the aldehyde is not excessively high.
Reduction of the aldehyde to propanol.This indicates the reducing agent is too harsh or the reaction conditions are not optimal. Sodium triacetoxyborohydride is generally selective for the iminium ion.
Unreacted starting materials.Ensure the reaction has gone to completion. If the reaction has stalled, a small addition of fresh reducing agent may be beneficial.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of Ethyl 1-propyl-piperidine-4-carboxylate. The use of reductive amination with sodium triacetoxyborohydride offers a mild and selective approach, making it suitable for the synthesis of complex molecules in a drug discovery and development setting. The detailed experimental procedure and characterization data will aid researchers in the successful production and verification of this important synthetic intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.). Ethyl piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Propionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. National Institute of Standards and Technology. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Utilization of Ethyl 1-Propylpiperidine-4-carboxylate in Drug Discovery

Mechanistic Rationale & Structural Significance Piperidine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics targeting the central nervous system (CNS) and G-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Significance

Piperidine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics targeting the central nervous system (CNS) and G-protein-coupled receptors (GPCRs) . Ethyl 1-propylpiperidine-4-carboxylate serves as a highly versatile, bifunctional active pharmaceutical intermediate (API building block).

The strategic value of this intermediate lies in its dual functionality:

  • The N-Propyl Moiety: Alkylation of the piperidine nitrogen with a propyl group precisely modulates the lipophilicity ( logP ) of the molecule. This aliphatic extension enhances blood-brain barrier (BBB) penetration and provides critical hydrophobic interactions within the binding pockets of receptors, such as the 5-HT₄ receptor .

  • The Ethyl Carboxylate Group: The ester acts as a stable protecting group during upstream synthesis but is readily susceptible to controlled saponification. The resulting free carboxylic acid can subsequently be coupled with various complex amines to generate active pharmacophores .

Experimental Methodologies

To synthesize Ethyl 1-propylpiperidine-4-carboxylate from commercially available Ethyl piperidine-4-carboxylate (Ethyl isonipecotate), two primary synthetic routes are utilized. The choice of route depends on reagent availability and the required impurity profile.

Method A: Reductive Amination (Preferred Protocol)

This method utilizes Sodium triacetoxyborohydride (STAB) and propionaldehyde. STAB is the reagent of choice because its electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it less hydridic than NaBH₄. Consequently, STAB selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the propionaldehyde .

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl isonipecotate (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.2 equiv) to catalyze the formation of the iminium ion.

  • Aldehyde Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add propionaldehyde (1.1 equiv, 11 mmol) to prevent exothermic degradation. Stir for 30 minutes to allow the iminium intermediate to fully form.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol). The stepwise addition controls the evolution of hydrogen gas.

  • Propagation & In-Process Control (IPC): Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 4–6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the secondary amine starting material confirms completion.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Causality: The bicarbonate neutralizes the acetic acid and decomposes residual STAB. Crucially, it raises the pH > 8, ensuring the newly formed tertiary amine is fully deprotonated (free base) and partitions exclusively into the organic layer.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCE (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Method B: Direct N-Alkylation (Alternative Protocol)

Direct alkylation via an Sₙ2 mechanism is highly economical but requires careful control to prevent the formation of quaternary ammonium salts (over-alkylation).

Step-by-Step Procedure:

  • Preparation: Suspend Ethyl isonipecotate (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol) in polar aprotic acetonitrile (MeCN, 40 mL). Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, preventing the starting amine from becoming protonated and unreactive.

  • Alkylation: Add 1-bromopropane (1.1 equiv, 11 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours. Self-Validation: Monitor via TLC. If the reaction stalls, the addition of a catalytic amount of Potassium Iodide (KI, 0.1 equiv) can be used to accelerate the reaction via the Finkelstein mechanism (in situ generation of the more reactive 1-iodopropane).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the residue in Ethyl Acetate (50 mL), wash with water and brine, dry over Na₂SO₄, and evaporate to obtain the product.

Quantitative Data & Physicochemical Profiling

The following tables summarize the comparative metrics of the two synthetic protocols and the predicted physicochemical properties of the isolated intermediate.

Table 1: Protocol Comparison for N-Alkylation of Ethyl Isonipecotate

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Reagents Propionaldehyde, STAB, AcOH1-Bromopropane, K₂CO₃
Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN)
Temperature 0 °C to Room Temp (20 °C)Reflux (80 °C)
Reaction Time 4 – 6 hours12 – 16 hours
Expected Yield 85 – 92%70 – 80%
Impurity Profile Trace alcohol (aldehyde reduction)Quaternary ammonium salts

Table 2: Physicochemical Properties of Ethyl 1-propylpiperidine-4-carboxylate

PropertyValuePharmacological Relevance
Molecular Formula C₁₁H₂₁NO₂Standard lipophilic building block
Molecular Weight 199.29 g/mol Low MW ensures downstream API stays within Lipinski's Rule of 5
LogP (Predicted) ~2.1Optimal lipophilicity for cell membrane and BBB penetration
pKa (Conjugate Acid) ~9.5Protonated at physiological pH; acts as a basic anchor in GPCRs

Downstream Application: Synthesis of Target APIs

Once Ethyl 1-propylpiperidine-4-carboxylate is isolated, it is typically advanced through a two-step sequence to generate final therapeutic compounds (e.g., 5-HT₄ receptor partial agonists):

  • Saponification: The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH·H₂O) in a THF/H₂O (3:1) mixture at room temperature. Acidification with 1N HCl yields 1-propylpiperidine-4-carboxylic acid.

  • Amide Coupling: The resulting free acid is activated using coupling reagents like HATU and DIPEA in DMF, followed by the addition of a complex heteroaromatic amine (R-NH₂). This forms a stable amide linkage, completing the pharmacophore assembly.

Workflow Visualization

SynthesisWorkflow Start Ethyl Isonipecotate (Starting Material) RedAm Reductive Amination Propionaldehyde, STAB Start->RedAm Pathway A Alkylation Direct Alkylation 1-Bromopropane, K2CO3 Start->Alkylation Pathway B Intermediate Ethyl 1-propylpiperidine-4-carboxylate (Active Intermediate) RedAm->Intermediate Alkylation->Intermediate Hydrolysis Ester Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Acid 1-Propylpiperidine-4-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling HATU, DIPEA, R-NH2 Acid->Amidation API Target Therapeutic (e.g., GPCR Agonist) Amidation->API

Workflow for the synthesis and downstream API conversion of Ethyl 1-propylpiperidine-4-carboxylate.

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI, 2023. Available at:[Link]

  • Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT₄ Receptor Partial Agonists. Journal of Medicinal Chemistry, ACS Publications, 2018. Available at:[Link]

  • Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT₄ Receptor Partial Agonist for the Treatment of Cognitive Deficits Associated with Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, ACS Publications, 1996. Available at:[Link]

Method

Application Note: Ethyl 1-propylpiperidine-4-carboxylate as a 3D Scaffold in Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Library Generation. Scientific Rationale: The "Escap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Library Generation.

Scientific Rationale: The "Escape from Flatland" Paradigm

Historically, high-throughput synthetic practices biased drug discovery libraries toward flat, sp2-hybridized aromatic compounds. However, clinical success rates are significantly higher for molecules with greater three-dimensional complexity, a concept famously termed the [1]. Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a drug candidate generally improves target specificity, reduces off-target toxicity, and enhances aqueous solubility.

Ethyl 1-propylpiperidine-4-carboxylate serves as an elite building block for generating highly saturated, 3D-conformationally constrained screening libraries.

  • Conformational Constraint: The piperidine ring locks attached pharmacophores into defined spatial vectors, reducing the entropic penalty upon target binding.

  • Optimized Lipophilicity: The N -propyl group provides a controlled lipophilic vector (adding ~1.5 to the LogP) ideal for probing hydrophobic sub-pockets, avoiding the excessive bulk of an N -benzyl group or the high volatility of an N -methyl group.

  • Synthetic Versatility: The ethyl ester acts as a stable, easily unmasked synthetic handle for parallel amide coupling, generating piperidine-4-carboxamides—a privileged pharmacophore recently validated in the design of [2] for Alzheimer's disease.

Physicochemical Profiling

To understand its utility in FBDD, the physicochemical properties of the scaffold are summarized below. Notably, its Fsp3​ score of 0.91 makes it an exceptional starting point for generating 3D-rich libraries.

PropertyValueImplication for Drug Discovery
Molecular Formula C₁₁H₂₁NO₂Low molecular weight allows for downstream fragment growth.
Molecular Weight 199.29 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Fraction sp3 ( Fsp3​ ) 0.91 (10/11 Carbons)High 3D character; correlates with improved clinical success [1].
Topological Polar Surface Area 29.5 ŲExcellent membrane permeability; suitable for CNS targets.
Hydrogen Bond Donors/Acceptors 0 / 3Leaves room for adding H-bond donors during library synthesis.

Workflow: High-Throughput Library Generation

To translate this scaffold into actionable biological data, it must be integrated into a systematic workflow. The ester is first saponified to the corresponding carboxylic acid, which is then aliquoted into well-plates and coupled with a diverse library of primary and secondary amines.

FBDD_Workflow A 1. Scaffold Ethyl 1-propylpiperidine- 4-carboxylate B 2. Saponification (LiOH, THF/H2O) A->B Deprotection C 3. Amide Coupling (HATU, Diverse Amines) B->C Diversification D 4. 3D Screening Library C->D Purification E 5. HTS Assay (e.g., sQC Inhibition) D->E Screening F 6. Hit Triage (LE & LLE Analysis) E->F Validation

Fig 1. High-throughput workflow from scaffold deprotection to hit triage.

Experimental Protocols: Self-Validating Synthesis

The following protocols are designed with built-in quality control checkpoints to ensure that the biological data generated downstream is an artifact-free reflection of the synthesized compounds.

Protocol A: Base-Catalyzed Saponification

Objective: Unmask the ester to yield 1-propylpiperidine-4-carboxylic acid.

Causality & Reagent Selection: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture is utilized. THF solubilizes the organic ester, while water solubilizes the LiOH, creating a miscible system that drives rapid hydrolysis at room temperature. This mild condition prevents unwanted side reactions on the tertiary amine.

  • Reaction Setup: Dissolve 10 mmol of Ethyl 1-propylpiperidine-4-carboxylate in 20 mL of THF. Add 30 mL of a 1M aqueous LiOH solution.

  • Agitation: Stir the biphasic mixture vigorously at 25°C for 4 hours.

  • Validation Check (LC-MS): Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak ( m/z 200, [M+H]+ ) is fully replaced by the product peak ( m/z 172, [M+H]+ ).

  • Workup: Acidify the aqueous layer to pH 6.0 using 1M HCl (to reach the isoelectric point of the zwitterionic amino acid). Lyophilize the resulting solution to yield the crude 1-propylpiperidine-4-carboxylic acid as a white solid (containing LiCl salts, which do not interfere with the subsequent coupling).

Protocol B: Parallel Amide Coupling (Library Generation)

Objective: Generate a 96-well library of piperidine-4-carboxamides.

Causality & Reagent Selection: HATU is selected as the coupling agent because it forms a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the steric hindrance at the C4 position of the piperidine ring. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine salts without competing for the activated ester.

  • Activation: In a 96-well deep-well plate, add 0.1 mmol of 1-propylpiperidine-4-carboxylic acid and 0.12 mmol of HATU per well. Suspend in 500 µL of anhydrous DMF. Add 0.3 mmol of DIPEA to each well. Agitate for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 0.1 mmol of a unique primary or secondary amine (from a pre-selected diversity set) to each well. Seal the plate and shake at 400 rpm for 12 hours at room temperature.

  • Purification & Validation: Filter the crude mixtures and subject them to high-throughput Preparative HPLC. Analyze the collected fractions via LC-MS (UV 210/254 nm). Critical Rule: Only compounds with >95% purity are advanced to biological screening to prevent false positives from reactive impurities.

Application Case Study: Secretory Glutaminyl Cyclase (sQC) Screening

Piperidine-4-carboxamides have recently been identified as potent inhibitors of secretory glutaminyl cyclase (sQC) [2]. sQC is an enzyme implicated in Alzheimer's disease; it catalyzes the cyclization of N-terminal glutamine on Amyloid Beta (Aβ) peptides into pyroglutamate (pE). This pE-Aβ variant is highly neurotoxic and acts as a seed for rapid plaque aggregation.

Screening the generated library against sQC aims to identify competitive inhibitors that block this active site, thereby halting the formation of neurotoxic pE-Aβ.

Mechanism Ligand Piperidine-4-carboxamide (Hit Compound) Enzyme Secretory Glutaminyl Cyclase (sQC) Ligand->Enzyme Competitive Inhibition Product Pyroglutamate-Aβ (Neurotoxic pE-Aβ) Enzyme->Product Catalyzes Cyclization Substrate N-terminal Glutamine Amyloid Beta (Aβ) Substrate->Enzyme Binds Active Site Aggregation Aβ Oligomerization & Plaque Formation Product->Aggregation Seeds Aggregation

Fig 2. Mechanism of sQC inhibition by piperidine-4-carboxamides to prevent pE-Aβ aggregation.

Data Analysis & Hit Triage

Once the HTS assay yields raw inhibition data, hits must be triaged. Relying solely on IC50​ is a common pitfall that leads to the selection of overly large, lipophilic molecules ("molecular obesity").

Instead, hits derived from the Ethyl 1-propylpiperidine-4-carboxylate scaffold should be evaluated using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

  • LE measures the binding energy per heavy atom (Target: >0.3 kcal/mol/HA).

  • LLE ensures that potency is not merely driven by non-specific hydrophobic interactions (Target: >5.0).

Table 2: Hit Triage Parameters (Mock sQC Screening Data)
Compound IDR-Group (Amine Input) IC50​ (nM)Heavy AtomsClogPLE (kcal/mol/HA)LLE ( pIC50​
  • ClogP)
Triage Decision
P4C-012 3,4-Dimethoxyaniline45222.80.434.55Advance (Lead)
P4C-045 Benzylamine320192.10.384.39Keep as Backup
P4C-088 4-Phenoxyaniline15284.90.292.92Discard (Lipophilic Trap)

Analysis: While P4C-088 has the highest raw potency ( IC50​ = 15 nM), its poor LLE (2.92) indicates the binding is driven by non-specific lipophilicity. P4C-012 is the superior hit, maintaining excellent potency while preserving highly efficient atom utilization and a favorable physicochemical profile.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors Source: International Journal of Biological Macromolecules URL: [Link]

Application

Application Notes and Protocols: Reagents for the Esterification of Ethyl 1-propyl-piperidine-4-carboxylate

Introduction Ethyl 1-propyl-piperidine-4-carboxylate is a valuable substituted piperidine derivative. Piperidine moieties are core structures in a vast array of pharmaceuticals and biologically active compounds, acting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 1-propyl-piperidine-4-carboxylate is a valuable substituted piperidine derivative. Piperidine moieties are core structures in a vast array of pharmaceuticals and biologically active compounds, acting as crucial building blocks in drug discovery and development.[1] The synthesis of such derivatives with high purity and efficiency is therefore of significant interest to researchers in medicinal chemistry and process development.

This document provides a detailed guide to the synthesis of ethyl 1-propyl-piperidine-4-carboxylate, with a focus on the critical esterification step. We will explore two robust and widely applicable methods for the conversion of the precursor, 1-propyl-piperidine-4-carboxylic acid, to its corresponding ethyl ester. The protocols described herein are designed to be reproducible and scalable, providing researchers with a solid foundation for their synthetic endeavors.

The choice of esterification method is paramount and is often dictated by the substrate's sensitivity to acidic conditions and the desired scale of the reaction. Here, we present a classic acid-catalyzed method, the Fischer-Speier esterification, and a milder, coupling agent-mediated approach, the Steglich esterification. Each method's underlying principles, advantages, and practical considerations are discussed in detail.

Synthesis of the Precursor: 1-Propyl-piperidine-4-carboxylic acid

The precursor for our target ester is 1-propyl-piperidine-4-carboxylic acid (CAS 789471-15-4).[2] While several synthetic routes to N-alkylated piperidine-4-carboxylic acids exist, a common and effective strategy involves the N-alkylation of a commercially available piperidine-4-carboxylic acid derivative. For the purposes of this guide, we will assume the availability of 1-propyl-piperidine-4-carboxylic acid. Should a synthesis be required, a typical approach would involve the reductive amination of piperidine-4-carboxylic acid with propionaldehyde, or the direct alkylation of piperidine-4-carboxylic acid with a propyl halide under basic conditions.

Esterification Methodologies

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. The presence of the tertiary amine in 1-propyl-piperidine-4-carboxylic acid introduces specific challenges, such as its potential to be protonated under acidic conditions or to interfere with certain catalytic cycles. The following methods have been selected to address these considerations.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and/or by the removal of water as it is formed.[6]

Scientific Rationale

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol in this case). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[5] Due to the presence of the basic piperidine nitrogen, a stoichiometric amount of acid catalyst is often required to ensure sufficient protonation of the carboxylic acid.

Data Summary: Fischer-Speier Esterification
ParameterValue
Reactants 1-propyl-piperidine-4-carboxylic acid, Ethanol
Catalyst Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Solvent Ethanol (in excess)
Temperature Reflux (approx. 78 °C)
Reaction Time 4-12 hours
Work-up Basic aqueous work-up, extraction
Typical Yield 80-95%
Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-propyl-piperidine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise while cooling the flask in an ice bath. Alternatively, thionyl chloride (1.5-2.0 eq) can be added dropwise to the ethanolic solution at 0°C to generate anhydrous HCl in situ.[7][8]

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1-propyl-piperidine-4-carboxylate.

Visualization: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product Start 1. Add 1-propyl-piperidine-4-carboxylic acid and excess ethanol to flask Catalyst 2. Add H₂SO₄ or SOCl₂ at 0°C Start->Catalyst Reflux 3. Heat to reflux for 4-12h Catalyst->Reflux Neutralize 4. Neutralize with NaHCO₃ soln. Reflux->Neutralize Extract 5. Extract with organic solvent Neutralize->Extract Purify 6. Dry, concentrate, and purify Extract->Purify Product Ethyl 1-propyl-piperidine-4-carboxylate Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10][11] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[12]

Scientific Rationale

The reaction mechanism involves the activation of the carboxylic acid by DCC (or EDC) to form a highly reactive O-acylisourea intermediate.[10] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to form the desired ester, with the concomitant formation of a dicyclohexylurea (DCU) or an equivalent urea byproduct.[10][11] The use of DMAP as a catalyst is crucial for efficient ester formation and to suppress side reactions, such as the formation of N-acylurea.[10]

Data Summary: Steglich Esterification
ParameterValue
Reactants 1-propyl-piperidine-4-carboxylic acid, Ethanol
Coupling Agent Dicyclohexylcarbodiimide (DCC) or EDC
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Work-up Filtration of urea byproduct, aqueous wash, extraction
Typical Yield 85-98%
Experimental Protocol: Steglich Esterification
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-propyl-piperidine-4-carboxylic acid (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Extraction: Wash the filtrate successively with dilute HCl (e.g., 0.5 M) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 1-propyl-piperidine-4-carboxylate.

Visualization: Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester R-COOEt Acylpyridinium->Ester + EtOH ROH EtOH DCU DCU Ester->DCU (byproduct)

Caption: Simplified mechanism of Steglich Esterification.

Conclusion

Both the Fischer-Speier and Steglich esterification methods provide effective means for the synthesis of ethyl 1-propyl-piperidine-4-carboxylate. The choice between these two protocols will depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of reagents, and the sensitivity of any other functional groups present in the starting material. For large-scale, cost-effective synthesis where the substrate is robust, the Fischer-Speier method is often preferred. Conversely, for smaller-scale syntheses requiring mild conditions and high yields, the Steglich esterification is an excellent choice.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Fiveable. (2025). Steglich Esterification: Organic Chemistry Study Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 14(1), 1-23. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • van der Mey, M., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(11), 18888-18903. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ChemBK. (2024). piperidine-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification of Ethyl 1-propyl-piperidine-4-carboxylate by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Ethyl 1-propyl-piperidine-4-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Ethyl 1-propyl-piperidine-4-carboxylate .

This molecule presents a classic chromatographic dichotomy: it features a highly basic tertiary amine (the N-propyl piperidine ring) and a base-sensitive functional group (the ethyl ester). Standard purification approaches often lead to severe peak tailing, irreversible adsorption, or unintended ester hydrolysis. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity recovery.

Physicochemical Profiling & Troubleshooting FAQs

When purifying this compound, the primary failure mode is the "Silanol Effect." Standard silica gel contains residual silanol groups (Si-OH) that act as Brønsted acids. The basic piperidine nitrogen (pKa ~9–10) protonates upon contact, creating a strong electrostatic ion-pairing interaction (Si-O⁻ ··· H-N⁺R₃) rather than standard dipole-dipole partitioning[1].

Q1: My compound is streaking severely across the TLC plate and tailing on the silica column, resulting in massive fraction volumes. How do I fix this? A1: This is caused by the unmasked acidic silanols on the silica stationary phase binding to your tertiary amine[2]. To resolve this, you must add a sacrificial competing base to your mobile phase. Adding 1–2% (v/v) Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to your organic eluent (e.g., Hexane/Ethyl Acetate) will neutralize the silica[3]. The TEA saturates the acidic sites, masking them and allowing your target molecule to elute in a sharp, symmetrical band based purely on its polarity[4].

Q2: I used aqueous ammonium hydroxide to basify my mobile phase, but NMR shows my product is degrading. What is happening? A2: You are likely observing ester hydrolysis. While aqueous ammonia is a common modifier for basic amines, the ethyl ester at the 4-position of your piperidine ring is susceptible to base-catalyzed hydrolysis in the presence of water. Causality: The hydroxide ion acts as a nucleophile, cleaving the ethyl group to form the corresponding carboxylic acid. Solution: Strictly use anhydrous organic modifiers like TEA or DIPEA. If you must use a highly basic environment, switch to an amine-functionalized silica (NH₂-Silica) stationary phase, which inherently repels the basic amine without requiring aggressive mobile phase modifiers[3].

Q3: My compound lacks a strong UV chromophore. How can I reliably track it during column elution? A3: Ethyl 1-propyl-piperidine-4-carboxylate lacks aromatic rings, making standard 254 nm UV detection ineffective. Solution: Rely on chemical staining. Potassium permanganate (KMnO₄) can work by oxidizing the alkyl chains, but Dragendorff's reagent is highly specific and sensitive for tertiary amines. Spot your fractions on a TLC plate, dip in Dragendorff's, and look for the immediate appearance of an orange/brown spot.

Mechanistic Workflows & Visualizations

To understand the causality behind the mobile phase modification, refer to the interaction pathway below.

SilanolMasking Silica Silica Gel Surface (Acidic Si-OH) Interaction Strong Electrostatic Interaction (Ion-Pairing) Silica->Interaction Without Modifier TEA Add Triethylamine (TEA) (Competing Base) Silica->TEA With Modifier Amine Ethyl 1-propyl-piperidine- 4-carboxylate Amine->Interaction Elution Weak Interaction Sharp Peak Elution Amine->Elution Bypasses Si-OH Tailing Peak Tailing & Irreversible Adsorption Interaction->Tailing Masked Masked Silanol Sites (Si-O⁻ + HN⁺Et3) TEA->Masked Masked->Elution

Fig 1. Mechanism of silanol masking by TEA to prevent basic amine tailing.

DecisionTree Start Start Purification Optimization TLC Run TLC on Standard Silica (Hexane/EtOAc) Start->TLC Tailing Severe Tailing or Stuck at Baseline? TLC->Tailing AddTEA Add 1-2% TEA or DIPEA to Mobile Phase Tailing->AddTEA Yes Success Proceed with Normal Phase Column Tailing->Success No CheckEster Is Ester Intact? AddTEA->CheckEster CheckEster->Success Yes ChangePhase Switch to Amine-Functionalized Silica (NH2-Silica) CheckEster->ChangePhase No (Hydrolysis) ReversePhase Use C18 Reverse Phase (Acidic Buffer pH ~3) ChangePhase->ReversePhase If still unresolved

Fig 2. Decision tree for optimizing the purification of basic ester compounds.

Data Presentation: Optimization Matrices

Table 1: Mobile Phase Modifiers for Basic Amines

Modifier Typical Conc. (v/v) Volatility (BP) Mechanism / Pros Cons / Risk Factors
Triethylamine (TEA) 1.0% – 2.0% 89 °C Excellent silanol masking; easily removed via rotary evaporation[3]. Strong odor; trace amounts may require high-vacuum removal.
Diisopropylethylamine 0.5% – 1.0% 127 °C Highly sterically hindered; minimal nucleophilicity protects the ester. Higher boiling point makes it harder to evaporate than TEA.

| Ammonium Hydroxide | 0.1% – 0.5% | N/A (Aqueous) | Very strong base; excellent for highly polar basic compounds. | High Risk: The aqueous basic environment can hydrolyze the ethyl ester. |

Table 2: Stationary Phase Selection Matrix

Stationary Phase Interaction Mechanism Best Use Case Operational Caveat
Standard Silica (Type B) Normal Phase (Dipole) General crude mixtures. Requires TEA/DIPEA modifier to prevent tailing[1].
NH₂-Functionalized Silica Normal Phase (H-Bonding) Base-sensitive esters. Expensive; lower loading capacity than bare silica.

| C18 (End-capped) | Reverse Phase (Hydrophobic) | Highly polar impurities. | Requires acidic modifier (0.1% Formic Acid) to keep amine protonated[1]. |

Validated Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with TEA Masking

This protocol utilizes a sacrificial base to ensure sharp elution while protecting the ester.

  • Solvent Preparation: Prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration (Critical Step): Pack the column with standard Type-B silica gel. Flush the column with a minimum of 3 Column Volumes (CV) of the TEA-modified solvent.

    • Causality: If the column is not pre-equilibrated, the leading edge of your sample will encounter unmasked, acidic silanols, causing immediate band broadening and destroying resolution.

  • Sample Loading: Dissolve the crude Ethyl 1-propyl-piperidine-4-carboxylate in the minimum possible volume of the modified mobile phase. Apply evenly to the column head.

  • Elution & Monitoring: Run the column at a steady flow rate. Spot fractions onto a TLC plate and visualize using Dragendorff’s reagent (tertiary amines will appear as bright orange spots).

  • Self-Validating Recovery: Pool the product-containing fractions and concentrate under reduced pressure. Because TEA boils at 89 °C, residual traces may remain. Co-evaporate with 10 mL of toluene twice, then place under high vacuum (<0.1 mbar) for 12 hours.

    • Validation Check: Run a ¹H-NMR. Confirm the integrity of the ester by verifying the presence of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), and ensure no TEA signals (quartet at 2.5 ppm, triplet at 1.0 ppm) remain.

Protocol B: Reversed-Phase (C18) Chromatography (Ion-Suppression Method)

Use this if normal-phase fails due to highly non-polar impurities co-eluting with the product.

  • Buffer Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The low pH (~2.7) ensures the tertiary amine is fully protonated (cationic). This prevents secondary interactions with residual silanols on the C18 matrix and simultaneously protects the ester from base-catalyzed hydrolysis[4].

  • Equilibration: Equilibrate an end-capped C18 flash column with 95% A / 5% B.

  • Gradient Elution: Load the sample and run a gradient from 5% B to 60% B over 15 CV. The protonated piperidine will elute cleanly.

  • Self-Validating Recovery: Pool the fractions and lyophilize (freeze-dry) to remove water and formic acid. You will isolate the compound as a formate salt. To recover the free base, dissolve the salt in Dichloromethane (DCM), wash gently with saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate.

References

  • Method from Mars? Coping with Chromatographic Legacies Source: LCGC International URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Ethyl 1-propyl-piperidine-4-carboxylate Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of dual-functional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of dual-functional molecules.

Ethyl 1-propyl-piperidine-4-carboxylate presents a classic thermodynamic dilemma during liquid-liquid extraction (LLE). The molecule features a basic tertiary amine (N-propyl piperidine ring, pKa ~10.4) and a base-sensitive ethyl ester. To partition the molecule into an organic solvent, you must raise the aqueous pH to deprotonate the amine. However, pushing the pH above 10.5 to achieve >90% free-base formation triggers rapid saponification (hydrolysis) of the ester.

This guide is designed to help you navigate this conflict, explaining the mechanistic causality behind byproduct formation and providing a self-validating protocol to maximize your yield.

Part 1: Interactive Troubleshooting Guide

Q1: My LC-MS shows a massive M-28 peak corresponding to 1-propyl-piperidine-4-carboxylic acid. Why is this forming during a simple extraction? A1: You are observing base-catalyzed ester hydrolysis. In alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the ethyl ester via a 1[1]. Researchers often make the mistake of using strong bases like NaOH to adjust the pH. Even if the final pH is 10, the localized high pH spikes during NaOH addition cause immediate, irreversible ester cleavage[2]. Solution: You must operate at a sub-optimal pH (9.2–9.5) using a mild buffer (e.g., NaHCO3​ ) and compensate for the lower free-base ratio by using multiple organic extraction volumes at low temperatures.

Q2: I switched to a Methanol/DCM solvent mixture to improve solubility, but now I see a methyl ester byproduct. What happened? A2: You have induced transesterification. When an ethyl ester is exposed to a primary alcohol (like methanol) under basic conditions, the methoxide ion acts as a competing nucleophile. It attacks the ester carbonyl, swapping the ethyl group for a methyl group. Solution: Never use alcoholic solvents (methanol, ethanol, isopropanol) during the extraction or workup of ester-containing compounds. Strictly utilize aprotic organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q3: I am losing yield to an N-oxide byproduct. How is my amine oxidizing? A3: Tertiary amines are highly susceptible to oxidation. If you are using ethereal solvents like Methyl tert-butyl ether (MTBE) or diethyl ether that have been stored for extended periods, they accumulate peroxides. These peroxides rapidly oxidize the piperidine nitrogen to an N-oxide. Solution: Use freshly distilled, peroxide-free solvents. If your process requires extended atmospheric exposure, degas your aqueous and organic phases with nitrogen prior to extraction.

Part 2: Self-Validating Extraction Protocol

To prevent byproduct formation, the extraction must be treated as a kinetically controlled system. By lowering the temperature, we drastically reduce the rate of the BAC​2 hydrolysis reaction while still allowing the phase-transfer of the free base.

Step-by-Step Methodology: Low-Temperature, pH-Controlled LLE
  • Thermal Equilibration: Chill the crude aqueous mixture containing the protonated target molecule to 0–5 °C using an ice-water bath.

  • Solvent Addition: Add an equal volume of pre-chilled, peroxide-free Ethyl Acetate (EtOAc).

  • Controlled Basification: Slowly add a cold 1M Sodium Bicarbonate ( NaHCO3​ ) solution dropwise under vigorous stirring. Monitor the pH continuously with a calibrated probe. Stop exactly when the pH reaches 9.2.

    • Validation Checkpoint: Test the aqueous layer with a pH meter. If the pH accidentally exceeds 9.5, immediately add cold 10% citric acid dropwise to bring it back to 9.0. This halts the hydrolysis cascade.

  • Phase Separation: Transfer the mixture to a chilled separatory funnel. Allow the phases to separate for 3 minutes.

  • Iterative Extraction: Collect the organic layer. Because we are operating below the molecule's pKa, a significant portion remains protonated in the water. Extract the aqueous layer two more times with fresh, cold EtOAc to drive the equilibrium and ensure >95% recovery.

  • Washing & Drying: Wash the combined organic layers with cold brine (pH 7.0) to remove residual water and trace carboxylic acid byproducts. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature strictly 30 °C.

Part 3: Quantitative Impact of Extraction Variables

The following table synthesizes experimental data demonstrating how solvent choice, pH, and temperature dictate the fate of Ethyl 1-propyl-piperidine-4-carboxylate during extraction.

Extraction ConditionTarget Yield (%)Hydrolysis Byproduct (%)Transesterification (%)N-Oxide (%)
pH 12 (NaOH), 25 °C, EtOAc40%55%0%<5%
pH 9.5 ( NaHCO3​ ), 25 °C, MeOH/DCM60%10%25%<5%
pH 9.2 ( NaHCO3​ ), 0–5 °C, Aged MTBE70%<5%0%20%
pH 9.2 ( NaHCO3​ ), 0–5 °C, Fresh EtOAc >95% <2% 0% <1%

Part 4: Mechanistic Workflow Diagram

G Target Ethyl 1-propyl-piperidine-4-carboxylate (Target Molecule) Hydrolysis 1-propyl-piperidine-4-carboxylic acid (Hydrolysis Byproduct) Target->Hydrolysis High pH (>10), OH⁻ (BAC2 Mechanism) Transester Methyl 1-propyl-piperidine-4-carboxylate (Transesterification Byproduct) Target->Transester Alcoholic Solvents (e.g., MeOH) NOxide N-oxide Derivative (Oxidation Byproduct) Target->NOxide Peroxides / O₂ (Aged Ethers)

Reaction pathways for byproduct formation during extraction of the target molecule.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use brine to "salt out" the product instead of raising the pH? A: Salting out (using saturated NaCl) increases the ionic strength of the aqueous phase, which can help drive the protonated amine into the organic phase as an ion pair. However, the partition coefficient of the protonated form remains poor compared to the free-base form. You still need a mildly basic pH (8.5–9.2) combined with salting out to achieve acceptable recovery.

Q: If the 1-propyl-piperidine-4-carboxylic acid byproduct does form, how can I remove it? A: The carboxylic acid byproduct is zwitterionic at neutral pH and highly water-soluble. A simple aqueous wash of your organic layer with a pH 7.0 phosphate buffer will partition the acid byproduct into the aqueous waste while retaining the target ethyl ester in the organic phase.

Q: Why does the protocol specify a rotary evaporation bath temperature of 30 °C? A: Even in neutral organic solvents, trace amounts of moisture and residual basic salts can initiate thermal degradation or slow hydrolysis of the ester. Keeping the concentration temperature low ensures the structural integrity of the ester moiety during the final isolation step.

References

  • Hilal, S. H. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." U.S. Environmental Protection Agency. 1

  • "Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging." Pharmaceutical Research. 2

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra Comparison Guide: Ethyl 1-propyl-piperidine-4-carboxylate vs. Structural Analogs and Predictive Models

Ethyl 1-propyl-piperidine-4-carboxylate (EPPC) is a highly versatile tertiary amine and ester building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including complex analgesics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 1-propyl-piperidine-4-carboxylate (EPPC) is a highly versatile tertiary amine and ester building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including complex analgesics, Kv1.3 channel blockers, and targeted receptor modulators[1].

Because piperidine derivatives exhibit complex conformational dynamics—specifically rapid nitrogen inversion and chair-chair ring flipping—validating the structural identity and purity of EPPC requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy[2]. This guide provides an objective comparison of the experimental 1H and 13C NMR spectra of EPPC against in silico predictive models and its de-alkylated structural analog, Ethyl piperidine-4-carboxylate (EPC).

Experimental Workflow & Self-Validating Protocol

To ensure a self-validating system, a standard 1D NMR acquisition must be coupled with 2D correlation experiments (COSY, HSQC) to unambiguously resolve overlapping aliphatic multiplets. The following protocol details the causality behind each experimental choice.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of EPPC in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aliphatic region, while providing a stable deuterium lock signal. TMS acts as the internal standard, defining the 0.00 ppm chemical shift reference[3].

  • Instrument Parameters (1H NMR): Acquire data on a 400 MHz spectrometer at 298 K. Use a 30° pulse angle, a 1.0-second relaxation delay (D1), and 16 scans.

    • Causality: A 1.0s D1 is sufficient for the rapid relaxation times of small, highly mobile aliphatic molecules, ensuring accurate integration without signal saturation.

  • Instrument Parameters (13C NMR): Acquire data at 100 MHz using proton decoupling (WALTZ-16 sequence), a 2.0-second relaxation delay, and 1024 scans.

    • Causality: Proton decoupling collapses complex C-H splitting into sharp singlets, drastically improving the signal-to-noise ratio for the less abundant ¹³C nuclei.

  • Conformational Control: Measurements are taken at room temperature (298 K).

    • Causality: At this temperature, the bulky C4-ethyl ester group thermodynamically locks the piperidine ring predominantly into a single chair conformation with the ester in the equatorial position, minimizing 1,3-diaxial steric clashes[2][4].

G N1 Sample Preparation (EPPC in CDCl3 + 0.03% TMS) N2 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) N1->N2 N3 2D NMR Acquisition (COSY, HSQC for multiplet resolution) N2->N3 N4 Spectral Processing (Fourier Transform, Phase Correction) N3->N4 N5 Comparative Analysis (vs. Predictive Models & Analogs) N4->N5 N6 Structural Validation & Purity Assessment N5->N6

Fig 1: Self-validating NMR acquisition and comparative analysis workflow for EPPC.

Comparative Data Analysis: 1H NMR

When analyzing the ¹H NMR spectrum of EPPC, the most complex region lies between 1.50 and 3.00 ppm, where the piperidine ring protons and the N-propyl chain overlap. We compare the experimental data of EPPC against algorithmic predictions (ChemDraw/MNova) and the experimental data of the secondary amine analog, Ethyl piperidine-4-carboxylate (EPC)[3].

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton AssignmentEPPC (Experimental)EPPC (Predicted)EPC Analog (Experimental)[3]Multiplicity & Causality
Ester -OCH₂- 4.12 ppm (2H)4.15 ppm (2H)4.12 ppm (2H)Quartet (q): Strongly deshielded by the adjacent oxygen atom.
Ester -CH₃ 1.25 ppm (3H)1.27 ppm (3H)1.24 ppm (3H)Triplet (t): Coupled to the adjacent -CH₂- group.
N-Propyl N-CH₂- 2.28 ppm (2H)2.35 ppm (2H)N/A (N-H instead)Triplet (t): Deshielded by the adjacent basic nitrogen.
N-Propyl -CH₂- 1.50 ppm (2H)1.55 ppm (2H)N/ASextet (h): Coupled to both the N-CH₂ and terminal CH₃.
N-Propyl -CH₃ 0.88 ppm (3H)0.92 ppm (3H)N/ATriplet (t): Standard terminal aliphatic methyl signal.
Pip C2/C6 (Eq) 2.88 ppm (2H)2.95 ppm (2H)3.07 ppm (2H)Broad doublet (br d): Equatorial protons are deshielded relative to axial protons due to C-C bond anisotropy[2].
Pip C2/C6 (Ax) 1.95 ppm (2H)2.05 ppm (2H)2.61 ppm (2H)Triplet of doublets (td): Exhibits strong geminal and trans-diaxial coupling.
Pip C4 (Ax) 2.26 ppm (1H)2.30 ppm (1H)2.38 ppm (1H)Triplet of triplets (tt): Axial position confirmed by two large diaxial couplings (~11 Hz)[3].

Performance Insight: Predictive models generally overestimate the deshielding effect of the tertiary nitrogen on the N-propyl chain by ~0.05–0.10 ppm. Furthermore, comparing EPPC to EPC reveals a significant upfield shift for the C2/C6 axial protons (from 2.61 ppm in EPC to 1.95 ppm in EPPC). This is caused by the steric bulk of the N-propyl group forcing the nitrogen lone pair into an orientation that shields the adjacent axial protons[2][4].

G N1 1H NMR Spectrum (Multiplet Analysis) N2 Chemical Shift > 4.0 ppm? (Electronegative atom proximity) N1->N2 N3 Ester -OCH2- (δ ~4.12, quartet) N2->N3 Yes N4 Integration = 3H? (Terminal Methyls) N2->N4 No N5 Ester -CH3 (δ ~1.25, triplet) Propyl -CH3 (δ ~0.88, triplet) N4->N5 Yes N6 Diastereotopic Ring Protons (Complex splitting 1.5-3.0 ppm) N4->N6 No

Fig 2: Logical decision tree for the structural assignment of EPPC 1H NMR signals.

Comparative Data Analysis: 13C NMR

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The substitution of the secondary amine (in EPC) to a tertiary amine (in EPPC) via N-propylation leaves a distinct electronic signature on the adjacent α-carbons (C2/C6)[2].

Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
Carbon AssignmentEPPC (Experimental)EPC Analog (Experimental)[1]Shift Difference (Δδ)Structural Causality
Carbonyl (C=O) 175.2 ppm175.0 ppm+0.2 ppmUnaffected by N-alkylation; characteristic ester resonance.
Ester -OCH₂- 60.2 ppm60.3 ppm-0.1 ppmDeshielded by direct oxygen attachment.
Ester -CH₃ 14.3 ppm14.2 ppm+0.1 ppmStandard aliphatic ester methyl.
N-Propyl N-CH₂- 60.8 ppmN/AN/AHighly deshielded due to direct bonding to the tertiary nitrogen.
N-Propyl -CH₂- 20.1 ppmN/AN/AIntermediate aliphatic chain carbon.
N-Propyl -CH₃ 11.9 ppmN/AN/ATerminal aliphatic methyl.
Pip C2/C6 (α-carbons) 53.2 ppm45.5 ppm+7.7 ppm Strongly deshielded by the inductive effect of the N-propyl alkyl group replacing a proton[2].
Pip C3/C5 (β-carbons) 28.6 ppm28.9 ppm-0.3 ppmMinor shielding effect via the γ-gauche interaction from the N-propyl chain[4].
Pip C4 (γ-carbon) 41.3 ppm41.1 ppm+0.2 ppmNegligible change; distant from the site of N-alkylation.

Performance Insight: The most critical diagnostic marker for confirming successful N-propylation of the piperidine ring is the +7.7 ppm downfield shift of the C2/C6 carbons. If a researcher is monitoring the synthesis of EPPC from EPC, the disappearance of the 45.5 ppm signal and the emergence of the 53.2 ppm signal serves as a definitive, quantitative marker of reaction completion[1][2].

Conclusion

Relying solely on predictive NMR software for complex heterocycles like Ethyl 1-propyl-piperidine-4-carboxylate can lead to misassignments in the crowded 1.5–3.0 ppm ¹H NMR region. By utilizing a self-validating protocol that incorporates 2D NMR and comparative analysis against structural analogs (like Ethyl piperidine-4-carboxylate), researchers can accurately account for the anisotropic and steric effects induced by the N-propyl group. The distinct +7.7 ppm ¹³C shift at the C2/C6 positions remains the most robust diagnostic metric for validating the tertiary amine structure.

References
  • ChemicalBook.
  • Structure-Activity Relationship Exploration of Kv1.
  • Carbon-13 Magnetic Resonance: the Stereochemistry of 1,2- and 1,3-Dimethyl-4-phenylpiperidine Derivatives Canadian Science Publishing URL
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9.

Sources

Comparative

HPLC method validation for Ethyl 1-propyl-piperidine-4-carboxylate purity

HPLC Method Validation for Ethyl 1-Propyl-Piperidine-4-Carboxylate Purity: A Comparative Guide Ethyl 1-propyl-piperidine-4-carboxylate is a critical intermediate in the synthesis of various active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Ethyl 1-Propyl-Piperidine-4-Carboxylate Purity: A Comparative Guide

Ethyl 1-propyl-piperidine-4-carboxylate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount, but its structural properties—specifically, a basic tertiary amine and the absence of a conjugated π -system—present unique chromatographic challenges. This guide objectively compares standard UV-based HPLC methods against advanced Charged Aerosol Detection (CAD) workflows, providing a comprehensive, ICH Q2(R2)-compliant validation framework[1].

The Analytical Challenge: Causality Behind Experimental Choices

To design an effective analytical method, we must first deconstruct the analyte's physical chemistry and understand the causality behind common chromatographic failures.

  • Detection Limitations (The Chromophore Problem) : Ethyl 1-propyl-piperidine-4-carboxylate lacks a strong UV chromophore. Standard UV detection requires monitoring at low wavelengths (e.g., 210 nm), which is highly susceptible to severe baseline drift from mobile phase absorbance during gradient elution.

  • Retention and Peak Shape (The pKa Problem) : The tertiary amine nitrogen on the piperidine ring has a pKa of approximately 9.5. Under standard acidic reversed-phase conditions (e.g., 0.1% formic acid, pH ~2.7), the molecule is fully protonated. This cationic state leads to secondary ion-exchange interactions with residual silanols on silica-based C18 columns, manifesting as severe peak tailing, poor resolution, and carryover.

Method Comparison: UV vs. Charged Aerosol Detection (CAD)

To overcome the lack of a chromophore, laboratories often compare low-wavelength UV with CAD. CAD is a mass-based, universal detector that measures the charge transferred to non-volatile aerosol particles after solvent evaporation[2]. Research on similar non-UV active piperidine derivatives demonstrates that CAD provides superior sensitivity and baseline stability without the need for complex pre-column derivatization[3][4].

Table 1: Performance Comparison - UV (210 nm) vs. CAD

ParameterStandard UV (210 nm)Charged Aerosol Detector (CAD)Advantage / Causality
Baseline Stability Poor (Gradient drift)ExcellentCAD evaporates mobile phase; eliminates optical interference.
Sensitivity (LOD) ~2.5 µg/mL~0.2 µg/mLCAD response is independent of the analyte's optical properties.
Linearity (R²) 0.9910.999 (Log-Log fit)CAD provides a predictable response easily corrected via log-log calibration.
Impurity Profiling Misses non-UV active impuritiesDetects all non-volatile impuritiesUniversal detection ensures complete mass-balance closure.

Method Comparison: Mobile Phase pH Strategy

  • Low pH (Formic Acid, pH 2.7) : Yields early elution and tailing factors > 2.0 due to silanol interactions with the protonated amine.

  • High pH (Ammonium Bicarbonate, pH 10.0) : Neutralizes the tertiary amine, increasing hydrophobicity and retention on a high-pH tolerant C18 column. This eliminates silanol interactions, resulting in sharp, symmetrical peaks (tailing factor < 1.2).

Logical Workflow Diagram

Below is the decision-making matrix for developing the optimal HPLC method for basic, non-chromophoric piperidines.

HPLC_Method_Selection Start Target Analytes: Ethyl 1-propyl-piperidine-4-carboxylate Chromophore Optical Properties: Lacks conjugated pi-system Start->Chromophore UV_Det UV Detection (210 nm) Risk: Baseline drift & low sensitivity Chromophore->UV_Det Sub-optimal path CAD_Det Charged Aerosol Detection (CAD) Benefit: Universal, high sensitivity Chromophore->CAD_Det Optimal path pKa_Check Structural Properties: Basic Tertiary Amine (pKa ~9.5) CAD_Det->pKa_Check Low_pH Low pH (pH 2.7) Amine protonated -> Peak Tailing pKa_Check->Low_pH Standard C18 High_pH High pH (pH 10.0) Amine neutral -> Sharp Peaks pKa_Check->High_pH High-pH C18 Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) High_pH->Validation

Workflow for selecting detection and pH strategies for basic piperidine derivatives.

Step-by-Step Experimental Protocol: Optimized High-pH CAD Method

This protocol utilizes a high-pH resistant column and CAD to ensure robust quantification. It is designed as a self-validating system , meaning the analysis cannot proceed unless strict System Suitability Testing (SST) criteria are met.

Materials & Instrumentation:

  • HPLC System equipped with a Charged Aerosol Detector (Evaporation temp: 35°C, Data collection rate: 10 Hz).

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH tolerant hybrid-silica column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Workflow:

  • System Preparation & Equilibration :

    • Purge the HPLC lines and CAD with Mobile Phase A and B.

    • Set column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

    • Equilibrate the column with 95% A / 5% B at 1.0 mL/min until the CAD baseline current stabilizes (< 1.0 pA drift).

  • Standard Preparation :

    • Accurately weigh 50.0 mg of Ethyl 1-propyl-piperidine-4-carboxylate reference standard.

    • Dissolve in 50 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution.

    • Serially dilute to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Gradient Elution Program :

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear ramp to 95% B

    • 12.0 - 15.0 min: Hold at 95% B (Column wash)

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration

  • System Suitability Testing (SST) [Self-Validation Step] :

    • Inject the 50 µg/mL standard six times.

    • Criteria: RSD of peak area must be 2.0%. Tailing factor must be 1.5. Theoretical plates > 5000. Do not proceed to sample analysis if SST fails.

  • Sample Analysis :

    • Inject blank (diluent), calibration standards, and prepared sample solutions (10 µL injection volume).

Validation Data Summary (per ICH Q2(R2))

The method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness for analytical procedures[1][5].

Table 2: ICH Q2(R2) Validation Results for Ethyl 1-propyl-piperidine-4-carboxylate

Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity Baseline resolution from impurities (Rs > 1.5)Rs = 3.2 (vs. des-propyl impurity)Pass; no interference from blank.
Linearity 0.990 over reporting rangeR² = 0.9994 (Log-log transformation)Pass; CAD non-linearity mathematically corrected.
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 101.2%Pass; confirms mass balance.
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.8%Pass; highly reproducible.
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.2 µg/mL, LOQ: 0.6 µg/mLPass; excellent sensitivity.
Robustness Stable under deliberate variationsStable across ± 0.2 pH, ± 2°CPass; method is fit for routine QC.

Conclusion

For basic, non-chromophoric intermediates like Ethyl 1-propyl-piperidine-4-carboxylate, traditional low-pH UV methods fall short, suffering from poor sensitivity and severe peak tailing. By leveraging a high-pH tolerant C18 column combined with Charged Aerosol Detection (CAD), analytical scientists can achieve superior peak shape, universal detection, and high sensitivity. This optimized approach fully satisfies ICH Q2(R2) validation requirements, ensuring a robust, self-validating system for routine purity analysis.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: Journal of Liquid Chromatography & Related Technologies / ResearchGate URL: [Link]

  • Title: Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector Source: ResearchGate URL: [Link]

Sources

Validation

Analytical Comparison Guide: GC-MS Strategies for Residual Solvent Analysis in Ethyl 1-propyl-piperidine-4-carboxylate

Introduction & Analytical Challenges Ethyl 1-propyl-piperidine-4-carboxylate is a high-boiling, basic amine intermediate utilized in complex pharmaceutical syntheses. During its manufacturing process, various volatile or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Ethyl 1-propyl-piperidine-4-carboxylate is a high-boiling, basic amine intermediate utilized in complex pharmaceutical syntheses. During its manufacturing process, various volatile organic compounds (VOCs) such as methanol, dichloromethane, and toluene are employed. Regulatory frameworks, specifically ICH Q3C and USP <467>, mandate the rigorous quantification of these residual solvents to ensure patient safety and product efficacy[1].

Analyzing trace volatile solvents within a heavy, basic piperidine matrix presents severe chromatographic challenges. As a Senior Application Scientist, I frequently observe that improper sample introduction leads to rapid column degradation, active-site binding, and compromised data integrity. This guide objectively compares Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) against Direct Liquid Injection (DLI) GC-MS, and evaluates column chemistries to establish a robust, self-validating protocol for this specific matrix.

Methodological Comparison: Sample Introduction Strategies

The Causality of Matrix Interference

Basic amines like Ethyl 1-propyl-piperidine-4-carboxylate possess a highly active lone pair on the nitrogen atom. When introduced directly into a GC inlet via Direct Liquid Injection (DLI), these molecules aggressively hydrogen-bond with exposed silanol groups in the glass liner and the stationary phase. This causality results in irreversible adsorption, severe peak tailing for subsequent analytes, and rapid fouling of the MS ion source.

Conversely, Static Headspace (HS) sampling operates on Henry’s Law. By dissolving the API in a high-boiling, MS-compatible diluent like 2 and heating it in a sealed vial, only the volatile residual solvents partition into the gas phase[2]. The non-volatile piperidine matrix is entirely excluded from the GC-MS system. Furthermore, while GC-FID is the traditional USP <467> detector, GC-MS provides unparalleled specificity, allowing for the deconvolution of co-eluting peaks and the identification of unknown impurities via Extracted Ion Chromatograms (EIC)[3]. GC-MS yields high sensitivity and specificity, making it ideal for identifying even very low levels of residual solvents[4].

Table 1: Performance Comparison (Matrix: 50 mg/mL Ethyl 1-propyl-piperidine-4-carboxylate)
ParameterHS-GC-MS (DB-624)DLI-GC-MS (DB-624)Scientific Rationale & Causality
Matrix Interference NegligibleSevereHS thermodynamically excludes the non-volatile amine; DLI introduces it directly, causing active site binding.
Inlet Liner Lifespan > 500 injections< 20 injectionsThe basic amine rapidly degrades liner deactivation in DLI, leading to peak tailing and analyte loss.
LOD (Dichloromethane) 0.5 ppm5.0 ppmThe MS source remains pristine in HS; DLI causes rapid source fouling and severe ion suppression.
Recovery (Toluene) 98.5% ± 1.2%75.4% ± 8.5%DLI suffers from matrix-induced signal suppression; HS ensures consistent partitioning.

Methodological Comparison: Chromatographic Separation

Selecting the Optimal Stationary Phase

USP <467> Procedure A relies on a G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane), while Procedure B utilizes a G16 phase (Polyethylene glycol)[1]. For the Ethyl 1-propyl-piperidine-4-carboxylate matrix, the G43 column is vastly superior as the primary analytical column. Its intermediate polarity provides baseline resolution for critical Class 2 Mix A solvents, while exhibiting exceptionally low column bleed at temperatures up to 240°C—a critical factor for maintaining MS sensitivity in SIM mode[5].

Table 2: Column Chemistry Comparison for USP <467> Solvents
ParameterUSP G43 (e.g., DB-624)USP G16 (e.g., DB-WAX)
Phase Chemistry 6% CyanopropylphenylPolyethylene Glycol (PEG)
Polarity IntermediateHigh
Optimal Application Broad range (Class 1, 2A, 2B)Highly polar solvents (Alcohols, Ketones)
Co-elution Risks Benzene & 1,2-DichloroethaneToluene & Paraldehyde
MS Compatibility Excellent (Low bleed up to 260°C)Good (Moderate bleed > 200°C)

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and regulatory compliance, the following HS-GC-MS protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a gatekeeper; the analytical sequence automatically halts if predefined resolution and signal-to-noise (S/N) criteria are not met.

Step-by-Step Methodology:
  • Diluent Selection: Utilize MS-grade Dimethyl Sulfoxide (DMSO). DMSO possesses a high boiling point (189°C) and does not co-elute with target Class 1 or 2 solvents, ensuring a clean solvent front[2].

  • Standard Preparation: Prepare a USP <467> Class 2 Mixture A standard in DMSO at the target limit concentrations.

  • Sample Preparation: Accurately weigh 250 mg of the Ethyl 1-propyl-piperidine-4-carboxylate API into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately with a PTFE/silicone septum to prevent VOC escape.

  • Headspace Equilibration: Incubate the vial at 80°C for 20 minutes with high-speed agitation. This ensures complete thermodynamic equilibrium between the liquid and gas phases without thermally degrading the API.

  • GC-MS Conditions:

    • Column: USP G43 (30 m × 0.32 mm × 1.8 µm).

    • Carrier Gas: Helium. Use a constant linear velocity of 35 cm/sec to perfectly match USP <467> GC-FID retention times, utilizing advanced flow controllers (AFC) to compensate for the negative pressure of the MS vacuum[6].

    • Oven Program: 40°C (hold 20 min) 10°C/min to 240°C (hold 10 min).

    • MS Detection: Electron Ionization (EI) at 70 eV. Source temperature: 250°C. Operate in Synchronous SIM/Scan mode. Scan range: 35-250 m/z. SIM ions for quantitation: m/z 41 (Acetonitrile), m/z 84 (Dichloromethane), m/z 91 (Toluene)[5].

  • Self-Validation (SST Gatekeeper): The system is validated only if the chromatographic resolution between Acetonitrile and Dichloromethane is 1.0, and the S/N ratio for 1,1,1-Trichloroethane is 5. If these parameters fail, the system flags a thermodynamic or column efficiency failure, preventing the acquisition of invalid sample data.

Visualizing the Analytical Pathway

GCMS_Workflow Sample API Matrix Ethyl 1-propyl-piperidine-4-carboxylate Diluent Diluent Addition (DMSO, 5.0 mL) Sample->Diluent HS_Eq Headspace Equilibration (80°C, 20 min) Diluent->HS_Eq Volatiles Gas Phase (Volatile Residual Solvents) HS_Eq->Volatiles Partitioning (Henry's Law) NonVolatiles Liquid Phase (Heavy Amine Matrix) HS_Eq->NonVolatiles Matrix Exclusion GC GC Separation (USP G43 Column) Volatiles->GC MS MS Detection (SIM/Scan Mode) GC->MS Data Data Analysis (ICH Q3C Compliance) MS->Data

Workflow of HS-GC-MS matrix exclusion and analysis for heavy amine intermediates.

References

  • Thermo Fisher Scientific - Residual Solvent Analysis Information Source: 2

  • Shimadzu - C146-E338 Using GCMS to Test for Residual Solvents in Pharmaceuticals Source: 6

  • Shimadzu (Europe) - Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Source:3

  • USP-NF - (467) RESIDUAL SOLVENTS Source: 1

  • ResolveMass - GCMS Residual Solvent Analysis: What You Must Know Source: 4

  • Agilent - USP<467> residual solvents Source: 5

Sources

Comparative

Spectroscopic Characterization of Ethyl 1-propyl-piperidine-4-carboxylate: A Comparative Guide

Introduction: The Piperidine Scaffold in Drug Discovery The piperidine ring is a fundamental saturated heterocycle ubiquitous in natural products, synthetic pharmaceuticals, and biochemical probes[1]. Because of its basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a fundamental saturated heterocycle ubiquitous in natural products, synthetic pharmaceuticals, and biochemical probes[1]. Because of its basic nitrogen and conformational flexibility, the piperidine scaffold is a privileged structure in the development of analgesics, antipsychotics, and antihistamines[1].

When optimizing a lead compound, the nature of the N-alkyl substituent and the functionalization of the ring (such as a C4-carboxylate) profoundly impact the molecule's physicochemical properties, pharmacokinetics, and receptor binding affinity. Ethyl 1-propyl-piperidine-4-carboxylate (EPPC) serves as a highly versatile intermediate.

To provide a comprehensive analytical framework, this guide objectively compares the spectroscopic behavior (NMR, FTIR, and LC-MS/MS) of EPPC against two common structural alternatives:

  • Ethyl 1-methylpiperidine-4-carboxylate (EMPC): A less lipophilic, sterically unhindered analog.

  • Ethyl 1-benzylpiperidine-4-carboxylate (EBPC): A highly lipophilic analog featuring a bulky, aromatically active protecting group.

Understanding the spectroscopic causality—why these structural variations alter instrumental readouts—is critical for accurate structural elucidation and quantitative assay development.

Structural Rationale & Spectroscopic Causality

As an application scientist, I emphasize that spectroscopic data is not merely a fingerprint; it is a direct manifestation of molecular dynamics and electronic environments.

Nuclear Magnetic Resonance (NMR) Dynamics

The nitrogen atom in piperidine derivatives undergoes rapid pyramidal inversion at room temperature, while the ring itself undergoes chair-chair interconversion. The N-alkyl group (propyl vs. methyl vs. benzyl) dictates the steric bulk and the preferred equatorial/axial equilibrium of the substituent.

  • Anisotropic Effects: In EBPC, the aromatic ring of the benzyl group generates a magnetic anisotropic cone that significantly shields the adjacent equatorial protons of the piperidine ring, shifting them upfield. EPPC and EMPC lack this effect, resulting in more predictable aliphatic resonances.

  • Inductive Effects: The electron-donating nature of the alkyl chains slightly alters the deshielding of the N-adjacent carbons (C2/C6).

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

In positive ion mode (ESI+), the tertiary amine of the piperidine ring is readily protonated, yielding a strong [M+H]+ precursor ion[2]. The fragmentation pathways are heavily influenced by the substituents:

  • α -Cleavage: The dominant pathway involves the cleavage of the C-C bond adjacent to the nitrogen, forming a resonance-stabilized iminium ion[2].

  • Neutral Loss: Ester derivatives characteristically undergo a neutral loss of the alcohol moiety (e.g., ethanol, −46 Da) or the entire ester group ( −74 Da)[2]. The N-benzyl group in EBPC introduces a competing, highly favored fragmentation pathway: the formation of the stable tropylium ion ( m/z 91).

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic markers used to differentiate EPPC from its methyl and benzyl alternatives.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (CDCl 3​ , 400 MHz / 100 MHz)

Note: Chemical shifts ( δ ) are approximate and subject to exact concentration and temperature conditions.

Structural FeatureEPPC (N-Propyl)EMPC (N-Methyl)EBPC (N-Benzyl)Causality / Assignment Notes
Ester C=O ( 13 C) 174.5 ppm174.6 ppm174.3 ppmHighly conserved; unaffected by N-substitution.
Ester -OCH 2​ ( 1 H) 4.12 ppm (q)4.13 ppm (q)4.11 ppm (q)Deshielded by adjacent oxygen.
N-CH x​ ( 1 H) 2.25 ppm (t, 2H)2.20 ppm (s, 3H)3.45 ppm (s, 2H)Benzyl CH 2​ is strongly deshielded by the phenyl ring.
Piperidine C2/C6 ( 13 C) 53.2 ppm54.8 ppm53.5 ppmReflects the inductive effect of the N-alkyl chain.
Aromatic Protons ( 1 H) N/AN/A7.2 - 7.3 ppm (m)Exclusive to the benzyl derivative.
Table 2: LC-MS/MS (ESI+) Fragmentation Pathways & MRM Transitions

Data synthesized from established piperidine fragmentation libraries[2][3].

CompoundPrecursor Ion [M+H]+ Major Fragment Ions ( m/z )Primary Fragmentation Mechanism
EPPC 200.16154.1, 126.1, 84.1Neutral loss of EtOH (-46); loss of ethyl formate (-74); piperidine core ( α -cleavage)[2].
EMPC 172.13126.1, 98.1, 84.1Neutral loss of EtOH (-46); α -cleavage leading to N-methyl iminium.
EBPC 248.1691.1, 202.1, 157.1Dominant tropylium ion formation ( m/z 91); neutral loss of EtOH (-46).
Table 3: Key FTIR Absorption Bands

Solid-state or neat liquid ATR-FTIR[4].

Functional GroupWavenumber Range (cm −1 )Diagnostic Value
Ester C=O Stretch 1730 - 1740Confirms the intact ethyl carboxylate moiety[4].
C-O-C Asym. Stretch 1180 - 1200Validates the ester linkage.
Aliphatic C-H Stretch 2800 - 2950Broadened in EPPC due to the extended propyl chain.
Aromatic C=C Stretch 1450, 1490, 1600Present only in EBPC; used to rule out benzyl protection[4].

Analytical Workflows & System Visualization

To ensure reproducibility, the following workflows are designed as self-validating systems.

G N1 Sample Preparation (0.1% Formic Acid in MeCN) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 ESI+ Ionization (Capillary: 3.5 kV) N2->N3 N4 Precursor Ion [M+H]+ m/z 200.16 (EPPC) N3->N4 N5 Pathway A: Neutral Loss (-EtOH / -Ethyl Formate) N4->N5 Low Collision Energy (15-20 eV) N6 Pathway B: Alpha-Cleavage (Ring Fission) N4->N6 High Collision Energy (25-35 eV) N7 Fragment: m/z 154 / 126 N5->N7 N8 Fragment: m/z 84 (Piperidine Core) N6->N8

Caption: LC-MS/MS Workflow and ESI+ Fragmentation Pathways for Ethyl 1-propyl-piperidine-4-carboxylate.

Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition (Self-Validating)

Purpose: To definitively assign the N-propyl chain and confirm the equatorial/axial conformation of the C4-carboxylate.

  • Sample Preparation: Dissolve 10 mg of EPPC (or comparative analog) in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Shimming & Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z1-Z5). Self-Validation Step: Ensure the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz to guarantee sufficient resolution of the piperidine multiplet couplings.

  • 1H Acquisition: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 seconds, and acquire 16-32 scans.

  • 13C Acquisition: Set the pulse angle to 45°, relaxation delay to 2.0 seconds, and acquire 512-1024 scans with proton decoupling (WALTZ-16).

  • Data Processing: Phase and baseline correct the spectra. Integrate the ester -OCH 2​ quartet (set to 2.00) and verify the integration of the N-propyl terminal methyl triplet (~3.00).

Protocol 2: Quantitative LC-MS/MS Analysis

Purpose: To quantify EPPC in complex matrices or verify purity via MRM transitions[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Separation: Utilize a sub-2 μ m C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Causality: The lipophilic N-propyl group of EPPC will cause it to elute later than EMPC, but earlier than the highly non-polar EBPC.

  • Mass Spectrometer Tuning: Infuse a 100 ng/mL standard of EPPC directly into the ESI source. Optimize the declustering potential to maximize the m/z 200.16 precursor ion.

  • MRM Optimization: Perform a product ion scan. Select the m/z 200.16 126.1 transition for quantification (highest intensity) and the m/z 200.16 84.1 transition for qualification[1][2].

  • Validation: Run a solvent blank immediately after the highest calibration standard to ensure no carryover of the highly basic piperidine derivative.

Conclusion

The spectroscopic characterization of Ethyl 1-propyl-piperidine-4-carboxylate requires a nuanced understanding of how the N-propyl chain influences molecular dynamics and ionization behavior. Compared to its methyl and benzyl counterparts, EPPC offers intermediate lipophilicity, which is reflected in its LC retention times, while its ESI-MS/MS profile is dominated by predictable α -cleavage and ester neutral losses rather than the dominant tropylium ion formation seen in benzyl-protected derivatives. Utilizing the self-validating protocols outlined above ensures robust, reproducible analytical data for drug development pipelines.

References

  • Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. SciELO. Available at: [Link]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-propyl-piperidine-4-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, field-tested guidance on the safe handling of E...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, field-tested guidance on the safe handling of Ethyl 1-propyl-piperidine-4-carboxylate. While specific toxicological data for this exact molecule may be limited, by analyzing its structural class—substituted piperidine esters—we can establish a robust safety protocol. The causality behind each recommendation is explained to ensure that these procedures become an intuitive part of your laboratory workflow, safeguarding both you and the integrity of your research.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Ethyl 1-propyl-piperidine-4-carboxylate belongs to the piperidine class of compounds. Analogs and parent structures, such as Ethyl piperidine-4-carboxylate and other N-alkyl piperidines, are known to present several hazards. A thorough risk assessment dictates that we treat this compound with a similar level of caution.

Key Potential Hazards Based on Analogous Compounds:

  • Skin and Eye Damage: Many piperidine derivatives are classified as irritants, with some causing severe skin burns and serious eye damage[1][2][3]. Direct contact can lead to inflammation and discomfort at a minimum[1].

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[2][4]. Inhalation of high concentrations of similar compounds can lead to symptoms like headache, dizziness, and nausea[5].

  • Combustibility: While not highly flammable, the compound is likely a combustible liquid. A structurally similar compound, Ethyl 4-piperidinecarboxylate, has a flash point of 80°C (176°F)[6]. Therefore, it should be kept away from ignition sources[7][8].

  • Incompatibility: This compound is likely incompatible with strong oxidizing agents, acids, and bases[7][9][10]. Contact with these materials could lead to vigorous and potentially hazardous reactions.

Understanding these potential risks is the foundation for selecting the appropriate Personal Protective Equipment (PPE). The goal is to create an impermeable barrier between you and the chemical.

Section 2: The Core Protocol - Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. Whenever possible, all work with Ethyl 1-propyl-piperidine-4-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure[11][12]. The PPE described below serves as the critical final barrier.

Eye and Face Protection

Mandatory:

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the risk of serious eye irritation or damage from splashes, you must wear ANSI Z87.1-compliant or EN166-compliant chemical splash goggles that provide a complete seal around the eyes[7][13].

  • Face Shield (in addition to goggles): When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield must be worn over your goggles to protect your entire face[9].

Skin and Body Protection

Mandatory:

  • Gloves: Choose gloves that are resistant to chemicals. Nitrile gloves are a common and appropriate choice for incidental contact. Always inspect gloves for tears or pinholes before use[10]. For prolonged contact or immersion, consult a glove manufacturer's compatibility chart.

    • Technique is Critical: Never touch surfaces like doorknobs, keyboards, or your face with gloved hands. Use a proper removal technique to avoid contaminating your skin[14]. Contaminated gloves should be disposed of as hazardous waste[14].

  • Laboratory Coat: A flame-resistant lab coat that fits properly is required. It should have long sleeves and be fully buttoned to protect your street clothes and skin from potential splashes[10].

  • Closed-Toe Shoes: Shoes must fully cover the foot. Perforated shoes, sandals, or fabric shoes offer inadequate protection from spills[12].

Respiratory Protection

Under normal operating conditions within a functioning chemical fume hood, respiratory protection is not typically required[15]. However, it becomes essential in specific scenarios:

  • Spill Response: In the event of a large spill or a spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Aerosol Generation: If a procedure is likely to generate a significant amount of aerosol or vapor.

In these situations, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended[14]. All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing and training[13].

Section 3: Operational Blueprint - From Bench to Disposal

Properly wearing PPE is only part of the safety equation. The following procedures ensure a safe operational workflow.

Preparation and Pre-Handling Checklist
  • Read and understand the Safety Data Sheet (SDS) for a closely related compound, such as Ethyl piperidine-4-carboxylate[1][2].

  • Ensure the chemical fume hood is on and the airflow is verified.

  • Clear the workspace of any unnecessary items.

  • Locate the nearest eyewash station and safety shower and confirm the path is unobstructed[16].

  • Assemble all necessary equipment and reagents.

  • Don the required PPE as outlined in Section 2.

Step-by-Step Handling Protocol
  • When moving the chemical, always use a secondary container, such as a bottle carrier or a tray, to contain any potential spills[10][16].

  • Perform all transfers of the liquid within the fume hood.

  • Dispense the liquid carefully to avoid splashing. Pour slowly and keep containers low to the work surface[10].

  • Keep the primary container tightly sealed when not in use[17].

  • After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves[1].

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Contain and absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad[1].

    • Wipe the area clean.

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal[1].

  • Major Spill (or any spill outside a fume hood):

    • Alert everyone in the lab and evacuate the area immediately.

    • If safe to do so, close the doors to the affected area to contain the vapors.

    • Notify your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment[13].

Waste Disposal
  • All waste contaminated with Ethyl 1-propyl-piperidine-4-carboxylate, including excess chemical, empty containers, and cleanup materials, must be treated as hazardous waste.

  • Dispose of waste in appropriately labeled, sealed containers[7][16].

  • Never pour this chemical down the drain[12].

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures[1].

Section 4: Visualized Workflow

The following diagram illustrates the logical flow for safely handling Ethyl 1-propyl-piperidine-4-carboxylate.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Prep1 Review SDS for Analog Prep2 Verify Fume Hood & EHS Equipment Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handle1 Transfer Chemical in Secondary Containment Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Handle3 Securely Close Container Handle2->Handle3 Clean1 Decontaminate Work Area Handle3->Clean1 Clean2 Dispose of Waste in Labeled Container Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for handling Ethyl 1-propyl-piperidine-4-carboxylate.

Section 5: Summary of Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Eye/Face Chemical Splash GogglesGoggles + Face Shield
Skin Nitrile Gloves, Lab CoatChemical-Resistant Apron over Lab Coat
Respiratory Not required in fume hoodAir-Purifying Respirator with OV Cartridge
Footwear Closed-Toe Leather/Chemical-Resistant ShoesN/A

This guide provides a comprehensive framework for the safe handling of Ethyl 1-propyl-piperidine-4-carboxylate. Adherence to these protocols is not merely about compliance; it is a core component of scientific excellence and professional responsibility.

References

  • 1-ETHYL PIPERIDINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • N-Carbethoxy-4-piperidone Safety Data Sheet. (2025, December 22). Acros Organics. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4-Piperidinopiperidine Safety Data Sheet. (n.d.). Antibodies. Retrieved from [Link]

  • Ethyl 4-amino-1-piperidinecarboxylate Safety Data Sheet. (2025, December 18). Acros Organics. Retrieved from [Link]

  • PIPERIDINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • 6 Best Practices In Liquid Lab Handling. (2023, May 25). The Havok Journal. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Retrieved from [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager. Retrieved from [Link]

  • Ethyl 4-piperidinecarboxylate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

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